N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
Overview
Description
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide is a complex organic compound with a molecular formula of C20H18ClN3O4 and a molecular weight of 399.828 Da This compound is characterized by the presence of a chlorophenyl group, a hydroxy-nitroquinoline moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide typically involves multiple steps. One common approach is to start with the preparation of 8-hydroxy-5-nitroquinoline, which can be synthesized from quinoline through nitration and subsequent hydroxylation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial gyrases and the chelation of essential metal ions required for bacterial growth . Additionally, its anticancer activity may involve the inhibition of type 2 methionine aminopeptidase (MetAP2), which plays a role in angiogenesis .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline: Shares the hydroxy-nitroquinoline moiety and exhibits similar antimicrobial properties.
Nitroxoline: A hydroxyquinoline derivative with antibacterial activity against urinary tract infections.
Uniqueness
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide is unique due to the presence of the chlorophenyl group and the butanamide chain, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-4-17(25)23-18(12-6-8-13(21)9-7-12)15-11-16(24(27)28)14-5-3-10-22-19(14)20(15)26/h3,5-11,18,26H,2,4H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDJFIAPKSMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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